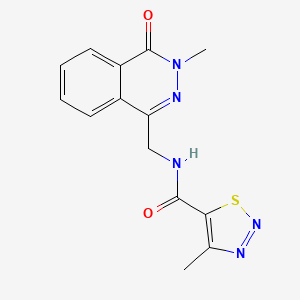

4-甲基-N-((3-甲基-4-氧代-3,4-二氢酞嗪-1-基)甲基)-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

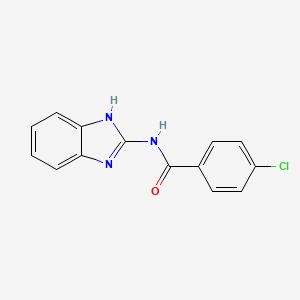

The compound "4-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2,3-thiadiazole-5-carboxamide" is a derivative that falls under the category of thiadiazole compounds. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly as anticancer agents.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be performed using various methods. For instance, Schiff's bases containing a thiadiazole scaffold can be synthesized through a facile, solvent-free method under microwave irradiation, as demonstrated in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Another method involves the oxidative dimerization of thioamides to prepare 3,5-disubstituted 1,2,4-thiadiazoles using electrophilic reagents such as 1-methyl-2-chloropyridinium iodide or benzoyl chloride . Additionally, carboxamide-substituted 1,3,4-thiadiazines can be synthesized by reacting oxamic acid thiohydrazides with phenacyl bromides under basic conditions .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis are commonly employed to ascertain the structure of synthesized compounds . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiadiazole ring.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo a range of chemical reactions. For example, the reaction of N-[1-(N, N-dimethylthiocarbamoyl)-1-methyl-3-butenyl]benzamide with HCl or TsOH can yield a mixture of 4-allyl-4-methyl-2-phenyl-1,3-thiazol-5(4H)-one and related sulfides . Furthermore, the cyclization of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides can lead to the formation of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring imparts certain characteristics such as potential anticancer activity. Many thiadiazole derivatives exhibit promising in vitro anticancer activity against various human cancer cell lines, with some showing comparable GI50 values to standard drugs like Adriamycin . The solubility, stability, and reactivity of these compounds can vary based on the substituents attached to the thiadiazole core. Computational studies, including ADMET predictions, can provide insights into the drug-like behavior and oral bioavailability of these compounds .

科学研究应用

合成和化学性质

研究人员已经开发了合成各种噻二唑衍生物和相关化合物的方法,重点是优化反应以提高产率和纯度。例如,通过涉及特定碱的反应合成噻二唑衍生物或通过微波辅助合成含有噻二唑骨架的杂化分子的方法证明了这些化合物在开发新材料或药物方面的化学多样性和潜在应用 (Remizov, Pevzner, & Petrov, 2019); (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012)。

生物活性

1,2,3-噻二唑衍生物表现出一系列生物活性,包括抗菌、抗真菌、抗癌和抗惊厥特性。这些活性归因于噻二唑环的结构特征及其修饰。例如,具有噻二唑和恶二唑骨架的化合物已被确定为光合电子传递的有效抑制剂,展示了它们在农业应用中作为生物活性分子的潜力 (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005)。

抗癌应用

对 1,2,3-噻二唑衍生物的抗癌潜力的研究揭示了它们抑制各种癌细胞系生长的能力。这导致了具有增强抗癌活性的新化合物的开发。作为潜在抗癌剂的噻唑和噻二唑衍生物的合成和生物学评估突出了噻二唑骨架在药物化学研究中的重要性 (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022)。

材料科学应用

在材料科学中,人们已经探索了噻二唑衍生物的荧光特性,以用于传感和成像的潜在应用。对生物活性噻二唑化合物中荧光效应的光谱和理论研究表明,它们可用于开发用于生物研究的新型荧光材料和探针 (Matwijczuk, Karcz, Pustuła, Makowski, Górecki, Kluczyk, Karpińska, Niewiadomy, & Gagoś, 2018)。

属性

IUPAC Name |

4-methyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-8-12(22-18-16-8)13(20)15-7-11-9-5-3-4-6-10(9)14(21)19(2)17-11/h3-6H,7H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCFDRBNYUBVGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2504425.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2504428.png)

![3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

amino}oxolan-3-ol](/img/structure/B2504431.png)

![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)

![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)

![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)

![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)

![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504443.png)